2-Ethoxyethyl chloro(oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxyethyl chloro(oxo)acetate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used in various chemical syntheses. The compound is known for its reactivity due to the presence of both an ester and a chloroacetate group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl chloro(oxo)acetate can be synthesized through the reaction of 2-ethoxyethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxyethyl chloro(oxo)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic substitution: Substituted esters or amides.
Hydrolysis: 2-Ethoxyethanol and chloroacetic acid.
Oxidation and Reduction: Carboxylic acids or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Ethoxyethyl chloro(oxo)acetate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethoxyethyl chloro(oxo)acetate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. The compound’s reactivity is influenced by the electronic and steric effects of the ethoxyethyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl chlorooxoacetate: Similar in structure but lacks the ethoxyethyl group.
Methyl chlorooxoacetate: Similar but with a methyl group instead of an ethoxyethyl group.
2-Ethoxyethyl acetate: Similar but lacks the chloro group.
Uniqueness
2-Ethoxyethyl chloro(oxo)acetate is unique due to the presence of both an ester and a chloroacetate group, which provides a combination of reactivity and versatility in chemical synthesis. The ethoxyethyl group also imparts specific electronic and steric properties that influence its reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
74503-09-6 |
---|---|
Molekularformel |
C6H9ClO4 |
Molekulargewicht |
180.58 g/mol |
IUPAC-Name |
2-ethoxyethyl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C6H9ClO4/c1-2-10-3-4-11-6(9)5(7)8/h2-4H2,1H3 |
InChI-Schlüssel |
KIIBSVQBAWITKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC(=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.